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dimethylcyclohexanone

Cat. No.: B1279843 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectral data for 4-Hydroxy-
3,3-dimethylcyclohexanone, a key intermediate in synthetic organic chemistry. Due to the

limited availability of published experimental spectral data for this specific compound, this guide

utilizes the detailed spectral information of its constitutional isomer, (S)-(+)-3-hydroxy-2,2-

dimethylcyclohexanone, as a representative model. The structural similarities between these

isomers allow for a valuable and illustrative analysis of the expected spectroscopic features.

This document is intended for researchers, scientists, and professionals in drug development,

offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, alongside detailed experimental protocols and workflow

visualizations.

Molecular Structure
IUPAC Name: 4-Hydroxy-3,3-dimethylcyclohexan-1-one

Molecular Formula: C₈H₁₄O₂

Molecular Weight: 142.20 g/mol

CAS Number: 888325-29-9

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1279843?utm_src=pdf-interest
https://www.benchchem.com/product/b1279843?utm_src=pdf-body
https://www.benchchem.com/product/b1279843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Data Presentation
The following tables summarize the quantitative spectral data for the constitutional isomer, (S)-

(+)-3-hydroxy-2,2-dimethylcyclohexanone, which serves as a proxy for 4-Hydroxy-3,3-
dimethylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (250 MHz,

CDCl₃)[1]

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

1.11 s 3H CH₃

1.15 s 3H CH₃

1.60–1.71 m 1H Cyclohexane CH₂

1.76–1.86 m 1H Cyclohexane CH₂

1.96–2.05 m 2H Cyclohexane CH₂

2.16 br s 1H OH

2.35–2.45 m 2H
Cyclohexane CH₂

adjacent to C=O

3.69 dd (J = 7.6, 2.9 Hz) 1H CH-OH

Table 2: ¹³C NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (76 MHz,

CDCl₃)[1]
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Chemical Shift (δ) ppm Carbon Type Assignment

19.7 CH₃ Methyl Carbon

20.7 CH₃ Methyl Carbon

22.9 CH₂ Cyclohexane Carbon

29.0 CH₂ Cyclohexane Carbon

37.3 CH₂ Cyclohexane Carbon

51.3 C Quaternary Carbon

77.8 CH CH-OH Carbon

215.3 C C=O Carbonyl Carbon

Infrared (IR) Spectroscopy
Table 3: IR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (film)[1]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3470 (strong, broad) O-H Stretching

1705 (strong) C=O Stretching

1120 (medium) C-O Stretching

1055 (strong) C-O Stretching

985 (strong) C-H Bending

965 (medium) C-H Bending

Mass Spectrometry (MS)
While specific experimental mass spectral data for 4-Hydroxy-3,3-dimethylcyclohexanone is

not readily available, the expected fragmentation patterns can be predicted based on its

structure. The molecular ion peak (M⁺) would be at m/z = 142.
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Table 4: Predicted Mass Spectrometry Fragmentation for 4-Hydroxy-3,3-
dimethylcyclohexanone

m/z Possible Fragment Notes

142 [C₈H₁₄O₂]⁺ Molecular Ion (M⁺)

127 [M - CH₃]⁺ Loss of a methyl group

124 [M - H₂O]⁺ Dehydration, loss of water

99 [M - C₃H₇]⁺
Alpha-cleavage adjacent to the

carbonyl group

83 [M - C₃H₇O]⁺
Cleavage involving the

hydroxyl group

57 [C₃H₅O]⁺ or [C₄H₉]⁺
Common fragments from

cyclohexanone derivatives

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 250 MHz or higher) is used.

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Typical parameters include a

spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5

seconds, and 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse program is employed to obtain singlets for

each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay may be required for adequate signal intensity.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, a small amount is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or

dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or an Attenuated

Total Reflectance (ATR) accessory can be used.

Instrumentation: An FTIR spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio, with a spectral resolution of 4 cm⁻¹. The final spectrum is presented in terms of

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced directly into the ion source via a direct

insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for separation prior to analysis.

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Visualization of Methodologies
The following diagrams, created using the DOT language, illustrate key relationships and

workflows in the spectroscopic analysis of 4-Hydroxy-3,3-dimethylcyclohexanone.
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Caption: Relationship between spectroscopic techniques and derived structural information.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1279843#4-hydroxy-3-3-
dimethylcyclohexanone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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